molecular formula C15H14N2O5 B8306527 (3-Benzyloxycarbonylamino-2-oxo-2H-pyridin-1-yl)acetic Acid

(3-Benzyloxycarbonylamino-2-oxo-2H-pyridin-1-yl)acetic Acid

Cat. No. B8306527
M. Wt: 302.28 g/mol
InChI Key: HCOXTMQFPXVEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzyloxycarbonylamino-2-oxo-2H-pyridin-1-yl)acetic Acid is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-[2-oxo-3-(phenylmethoxycarbonylamino)pyridin-1-yl]acetic acid

InChI

InChI=1S/C15H14N2O5/c18-13(19)9-17-8-4-7-12(14(17)20)16-15(21)22-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,21)(H,18,19)

InChI Key

HCOXTMQFPXVEPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CN(C2=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.00 g of tert-butyl 2-(3-(benzyloxycarbonylamino)-2-oxopyridin-1(2H)-yl)acetate (11.2 mmol) are dissolved in 50 mL of dichloromethane and treated with 50 mL of trifloroacetic acid. It is stirred at RT for 3 h, before the volatile components are removed in vacuo. After drying under high vacuum a brown solid is obtained and it is suitable for the further use without purification.
Quantity
4 g
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50 mL
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50 mL
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Synthesis routes and methods II

Procedure details

(3-Benzyloxycarbonylamino-2-oxo-2H-pyridin-1-yl)acetic acid tert-butyl ester (0.485 g, 1.35 mmol) was stirred in a 1:1 mixture of trifluoroacetic acid and CH2Cl2 at 23° C. for 1 h. The volatiles were then removed under reduced pressure and the residue was triturated with Et2O (40 mL). The resulting solid was filtered through a medium frit, washed with Et2O (20 mL) and air-dried to give the title intermediate (0.315 g, 77%): mp=171-173° C.; 1H NMR (DMSO-d6) δ 4.67 (s, 2H), 5.15 (s, 2H), 6.28 (t, 1H, J=7.1), 7.29-7.43 (m, 7H), 7.85 (dd, 1H, J=7.4, 1.7), 8.47 (s, 1H).
Quantity
0.485 g
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reactant
Reaction Step One
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0 (± 1) mol
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Yield
77%

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